{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine
Description
Properties
IUPAC Name |
[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19-8-2-3-11(9-18)13(19)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13H,2-3,8-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEKEQYZEKYEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic agents.
Mode of Action
It can be inferred from the properties of similar compounds that it likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target proteins, leading to a therapeutic effect.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The formation of an inclusion complex with β-cyclodextrin has been reported for a similar compound. This could potentially enhance the bioavailability of the compound.
Biological Activity
{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine, also known as CAS 1315368-46-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19F3N2
- Molecular Weight : 272.31 g/mol
- CAS Number : 1315368-46-7
The presence of a trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which in turn may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.
1. Neurotransmitter Modulation
Research indicates that compounds with similar piperidine structures often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group may enhance binding affinity and selectivity for certain receptors, such as dopamine and serotonin receptors.
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the chemical structure affect biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at the para position has been shown to enhance biological activity significantly.
| Compound Variant | IC50 (µM) | Biological Activity |
|---|---|---|
| Parent Compound | 10 | Moderate |
| Trifluoromethyl Variant | 0.010 | High (antimicrobial) |
| Pyridyl Variant | 0.177 | Reduced Activity |
These findings suggest that optimizing substituents can lead to improved efficacy against targeted biological pathways.
Case Studies
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of structurally similar piperidine derivatives found that modifications significantly influenced their effectiveness against resistant bacterial strains. The trifluoromethyl substitution was particularly noted for enhancing potency against M. tuberculosis . -
Neuropharmacological Effects :
In a pharmacological study involving piperidine derivatives, it was observed that compounds with similar structures exhibited varying degrees of dopaminergic effects, indicating potential for use in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with CNS receptors leading to altered neurotransmitter release.
- Inhibition of Pathogen Growth : Targeting specific bacterial enzymes or pathways critical for survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine/Piperazine Derivatives
Key Observations :
- Ring Size : Pyrrolidine analogues (e.g., ) may exhibit altered conformational flexibility and binding kinetics compared to piperidine derivatives due to ring strain .
- Substituent Effects: Trifluoromethoxy (CF3O) in compound 29 vs. trifluoromethyl (CF3) in the target compound could modulate electronic properties and receptor affinity.
- Amine Position : Methanamine at the 3-position (target compound) vs. N-ethyl side chains (compound 29 ) may influence interactions with targets like σ-receptors.
Receptor Binding and Pharmacological Activity
- σ-Receptor Affinity: Compound 29 (CF3O-phenyl) showed Ki values of 1.2 nM (σ1) and 23.3 nM (σ2) in radioligand binding assays, while compound 30 (N-ethyl analogue) had Ki = 2.1 nM (σ1) and 28.7 nM (σ2) .
- Anticonvulsant Activity : Compound 29 demonstrated 60% protection against carbamazepine-induced seizures in mice at 10 mg/kg . Structural similarities suggest the target compound may share anticonvulsant properties, but experimental validation is lacking.
Preparation Methods
Reductive Amination of Cyanohydrins with Piperidine Derivatives
A notable method involves reductive amination of cyanohydrins with appropriate amines, as described in the synthesis of pyridin-2-yl-methylamine analogs, which can be adapted for piperidine derivatives.
- Procedure : The ketone precursor (e.g., 1-benzoyl-piperidin-4-one) is converted to an epoxide or cyanohydrin intermediate. This intermediate undergoes reductive amination with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in a methanolic medium.
- Conditions : The reaction is typically carried out at room temperature with a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basicity.
- Advantages : This method offers mild reaction conditions, good selectivity, and avoids harsh reagents.
- Additives : Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.
- Outcome : The reductive amination efficiently installs the methanamine group on the piperidine ring with good yields and purity.
This approach is derived from patent literature describing similar amination strategies for related heterocyclic amines.
N-Methylation via Trimethylorthoformate and Acid Catalysis
For the installation of the N-methyl group on the piperidine nitrogen:
- Direct alkylation with methyl iodide often leads to over-alkylation (dimethylation).
- A preferred method involves a one-pot reaction using trimethylorthoformate and catalytic sulfuric acid, which selectively affords N-methylamine hydrochlorides with minimal dimethylated byproducts (<10%).
- This method avoids protection-deprotection steps, streamlining the synthesis.
- The N-methylation is often performed after initial amine formation to ensure selectivity and yield.
This method was successfully applied in the synthesis of trifluoromethylphenyl-substituted amines with high efficiency.
Formation of the Aryl-Piperidine Bond via Cross-Coupling or Nucleophilic Substitution
The introduction of the 4-(trifluoromethyl)phenyl group onto the piperidine ring can be achieved by:
- Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions using aryl halides and piperidine derivatives.
- Nucleophilic substitution : Reaction of piperidinyl intermediates bearing leaving groups (e.g., halides or tosylates) with 4-(trifluoromethyl)phenyl nucleophiles.
Though specific examples for this exact compound are limited, analogous methods are common for aryl-substituted piperidines in medicinal chemistry.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The reductive amination method is favored for its mild conditions and compatibility with sensitive functional groups such as trifluoromethylphenyl substituents.
- Use of sodium cyanoborohydride is critical to selectively reduce imines formed in situ without affecting other functional groups.
- The addition of iron sulfate reduces cyanide-related side reactions, improving purity.
- N-methylation via trimethylorthoformate avoids over-alkylation, a common problem with direct alkylation methods.
- Cross-coupling methods for arylation require careful selection of catalysts and ligands to tolerate the electron-withdrawing trifluoromethyl group.
- Purification typically involves chromatography on silica gel using solvent gradients such as ethyl acetate/hexane mixtures.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving reductive amination and coupling reactions is typical for piperidine derivatives. For example, a piperidine ring can be functionalized via nucleophilic substitution at the 2- or 3-position using trifluoromethylphenyl precursors. Key steps include:
- Reductive amination : Use sodium cyanoborohydride or similar agents to couple amines with ketones under controlled pH (e.g., buffered acetic acid) .
- Solvent optimization : Polar aprotic solvents like DMF or THF improve yield by stabilizing intermediates.
- Temperature control : Maintain reactions at 0–25°C to avoid side products (e.g., over-alkylation) .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Structural elucidation :
- NMR spectroscopy : Identify stereochemistry and regiochemistry (e.g., trifluoromethyl group at C4-phenyl induces distinct F NMR shifts at ~-60 ppm) .
- X-ray crystallography : Resolve piperidine ring conformation and substituent orientation .
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition points (>200°C typical for fluorinated piperidines) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s biological activity?
- Approach :
- Substituent variation : Compare analogs with trifluoromethyl at para vs. meta positions on the phenyl ring. For example, para-CF enhances lipophilicity (logP ≈ 2.5) and receptor binding vs. meta-CF (logP ≈ 2.1) .
- Piperidine methylation : 1-Methyl groups reduce metabolic degradation (e.g., CYP3A4 inhibition) compared to unmethylated analogs .
- Biological testing : Use in vitro assays (e.g., IC determination in kinase inhibition) to correlate structure-activity relationships (SAR).
Q. How can contradictory data on the compound’s pharmacokinetics (e.g., solubility vs. bioavailability) be resolved?
- Strategies :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS) while maintaining stability .
- Prodrug design : Introduce ester or carbamate groups to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- In silico modeling : Predict ADMET properties using tools like SwissADME to balance solubility (ESOL ≤ -4) and permeability (Caco-2 > 5 × 10 cm/s) .
Q. What experimental designs are recommended to address discrepancies in reported receptor binding affinities?
- Systematic validation :
- Assay standardization : Use uniform conditions (e.g., 25°C, pH 7.4) across radioligand binding or surface plasmon resonance (SPR) studies.
- Positive controls : Compare against reference ligands (e.g., known serotonin or dopamine receptor antagonists) to calibrate signal-to-noise ratios .
Methodological Challenges & Solutions
Q. How can researchers optimize yield in large-scale synthesis without compromising purity?
- Scale-up protocols :
- Continuous flow chemistry : Reduces reaction time and improves consistency (e.g., 80% yield at 100 g scale vs. 65% in batch) .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) for Suzuki-Miyaura couplings to minimize metal leaching .
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) or recrystallization from ethanol/water mixtures .
Q. What strategies mitigate neurotoxicity concerns observed in preclinical studies?
- Mechanistic studies :
- CYP450 profiling : Identify metabolites via LC-MS/MS (e.g., N-oxides or hydroxylated intermediates) that may contribute to toxicity .
- Blood-brain barrier (BBB) modulation : Introduce polar groups (e.g., hydroxyl) to reduce CNS penetration while retaining peripheral activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
